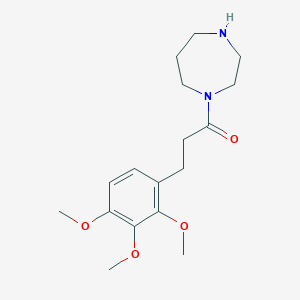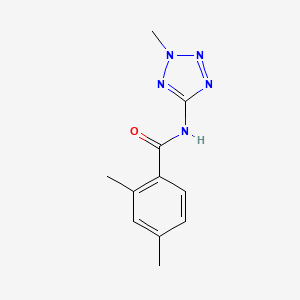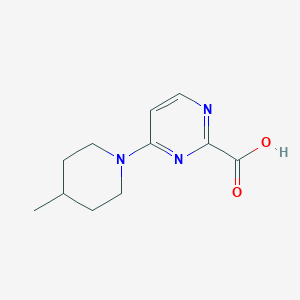
1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is a chemical compound that belongs to the benzodiazepine class of drugs. It is commonly referred to as DPT or Desoxy-DPT. This compound has been the subject of extensive scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the activity of neurons in the brain. By enhancing the activity of this receptor, DPT is able to produce its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce anxiety and promote relaxation, as well as to induce sleep in some individuals. It has also been found to have anticonvulsant properties, making it useful in the treatment of seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one in lab experiments is its ability to produce consistent and reproducible results. However, it is important to note that the compound can be difficult to work with due to its low solubility in water and other solvents. Additionally, the compound may have potential toxicity concerns, and care should be taken when handling it in the lab.
Direcciones Futuras
There are several potential future directions for research on 1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one. One area of interest is its potential use in the treatment of anxiety disorders and depression. Additionally, further research is needed to better understand the compound's mechanism of action and to investigate its potential for use in other therapeutic applications. Finally, there is potential for the development of new analogues of DPT with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one involves the reaction of 2,3,4-trimethoxybenzaldehyde with 1,4-diazepan-1-amine in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted to the final compound through a series of chemical reactions.
Aplicaciones Científicas De Investigación
1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a range of pharmacological effects, including anxiolytic, sedative, and hypnotic properties. It has also been investigated for its potential use in the treatment of depression, anxiety disorders, and post-traumatic stress disorder.
Propiedades
IUPAC Name |
1-(1,4-diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-21-14-7-5-13(16(22-2)17(14)23-3)6-8-15(20)19-11-4-9-18-10-12-19/h5,7,18H,4,6,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQIKQJNKADPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)N2CCCNCC2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7647004.png)

![N-cyclopropyl-2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B7647015.png)
![[(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B7647020.png)
![3-(2,3-Dimethoxyphenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7647026.png)
![3-[Methyl-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)amino]propanoic acid](/img/structure/B7647045.png)
![N-(3,4-difluorophenyl)-2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]acetamide](/img/structure/B7647050.png)



![6-[4-(2-Methoxybenzoyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B7647087.png)

![Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate](/img/structure/B7647102.png)
![2-[3-(2,2,2-Trifluoroethylamino)piperidin-1-yl]acetonitrile](/img/structure/B7647110.png)